

An In-depth Technical Guide to the Solubility of 2-(Tritylamino)ethanol

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Compound of Interest

Compound Name: 2-(Tritylamino)ethanol

Cat. No.: B1351420

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Abstract: This technical guide addresses the solubility profile of **2-(Tritylamino)ethanol** (CAS: 24070-16-4), a compound of interest in organic synthesis and pharmaceutical development. A thorough review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound. In light of this, this document provides a comprehensive overview of the predicted solubility of **2-(Tritylamino)ethanol** based on its molecular structure. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine its solubility in common organic solvents using established gravimetric and spectroscopic methods.

Introduction and Physicochemical Properties

2-(Tritylamino)ethanol, also known as N-tritylethanolamine, is an organic compound characterized by a bulky, hydrophobic triphenylmethyl (trityl) group attached to an aminoethanol moiety. This bifunctional nature—a large, nonpolar group combined with a smaller, polar head containing hydroxyl and amine functionalities—dictates its solubility behavior. While precise quantitative data is not publicly documented, its structural properties allow for reasoned predictions.

The table below summarizes the known physicochemical properties of **2-(Tritylamino)ethanol**, gathered from various chemical databases.

Table 1: Physicochemical Properties of **2-(Tritylamino)ethanol**

Property	Value	Reference
CAS Number	24070-16-4	[1][2][3]
Molecular Formula	C ₂₁ H ₂₁ NO	[1][2][3]
Molecular Weight	303.4 g/mol	[1]
XLogP3-AA	3.8	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	6	[1]

Predicted Solubility Profile

The solubility of a solute is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.

- **Nonpolar Solvents** (e.g., Toluene, Hexane): The large, nonpolar surface area of the trityl group is the dominant structural feature. This suggests that **2-(Tritylamino)ethanol** will exhibit favorable solubility in nonpolar aromatic and aliphatic hydrocarbon solvents through van der Waals interactions. Trityl-protected compounds are often purified using solvents like dichloromethane and toluene, further suggesting good solubility.[4]
- **Polar Aprotic Solvents** (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have moderate polarity and can engage in dipole-dipole interactions. The compound is expected to be soluble in these solvents. Dichloromethane, in particular, is a common solvent for reactions and purifications involving trityl groups and is expected to be an effective solvent. [4]
- **Polar Protic Solvents** (e.g., Ethanol, Methanol): The amino and hydroxyl groups are capable of hydrogen bonding with protic solvents. However, the overwhelming steric bulk and hydrophobicity of the trityl group will likely limit high solubility. Moderate to low solubility is predicted. While some interaction is possible, the energy required to disrupt the solvent-

solvent hydrogen bonding network may not be fully compensated by the solvation of the small polar head of the molecule.

- **Highly Polar Solvents (e.g., Water, DMSO):** Solubility in water is expected to be very low. The hydrophobic nature of the trityl group far outweighs the hydrophilic character of the aminoethanol portion. While DMSO is a powerful polar aprotic solvent, the solubility may still be limited compared to less polar organic solvents.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the thermodynamic solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the solute by mass after solvent evaporation.^{[2][5][6]}

3.1. Materials and Equipment

- **2-(Tritylamino)ethanol**
- Selected organic solvent (e.g., Toluene)
- Analytical balance (± 0.1 mg precision)
- Temperature-controlled shaker or incubator
- Glass vials with screw caps
- Syringe filters (0.22 μm , PTFE or other solvent-compatible material)
- Pre-weighed glass evaporating dishes or vials
- Pipettes
- Drying oven or vacuum desiccator

3.2. Procedure

- Preparation: Add an excess amount of **2-(Tritylamino)ethanol** to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Equilibration: Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. Seal the vial tightly.
- Saturation: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.
- Sample Collection: Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette. To avoid transferring any solid particles, it is highly recommended to pass the supernatant through a syringe filter into a pre-weighed (tared) evaporating dish.
- Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Alternatively, use a vacuum desiccator.
- Mass Determination: Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is achieved.^[2]
- Calculation:
 - $\text{Mass of solute} = (\text{Mass of dish} + \text{dried solute}) - (\text{Mass of empty dish})$
 - $\text{Solubility (mg/mL)} = \text{Mass of solute (mg)} / \text{Volume of supernatant collected (mL)}$

Diagram 1: Gravimetric Solubility Determination Workflow

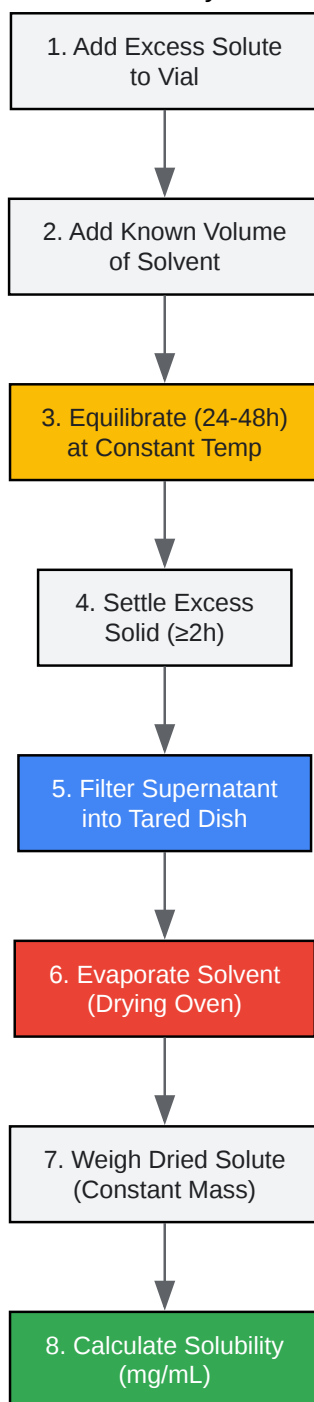
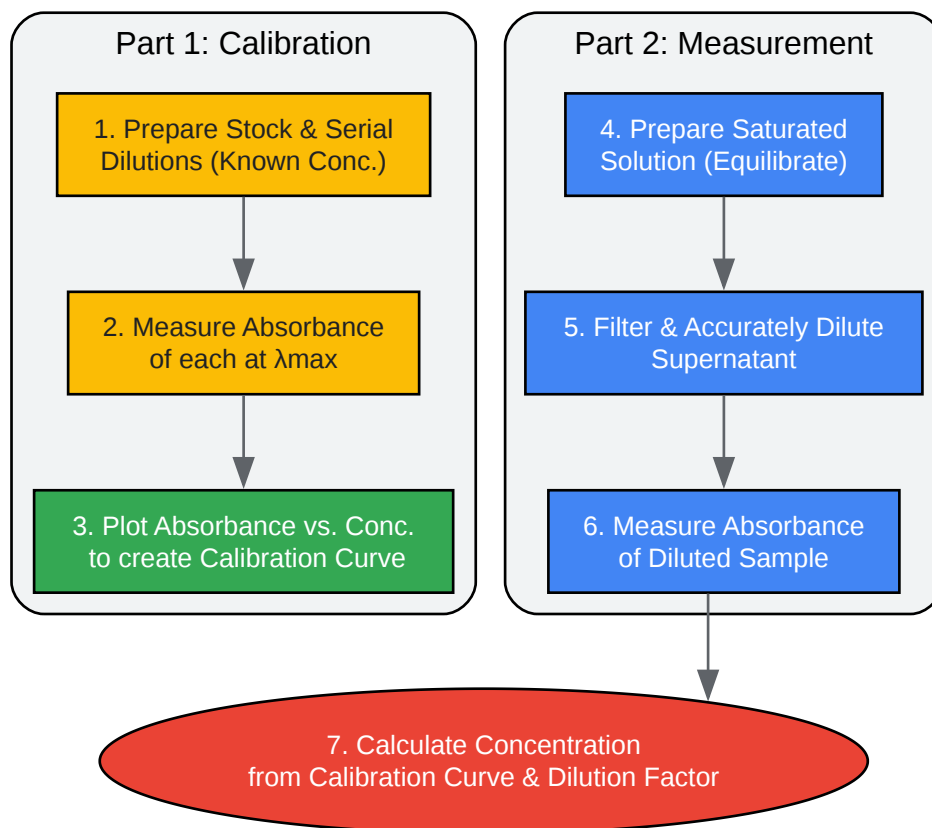


Diagram 2: UV-Vis Spectroscopy Solubility Workflow



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